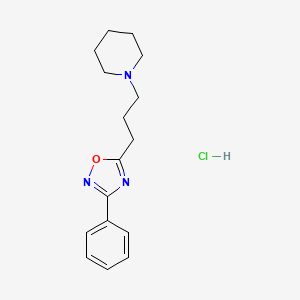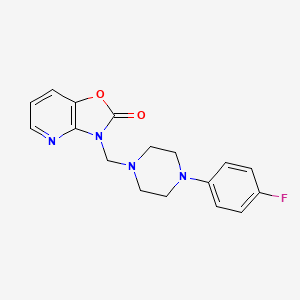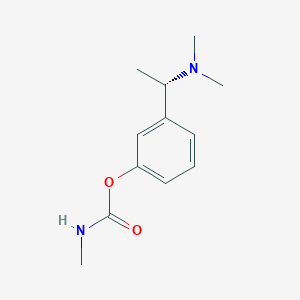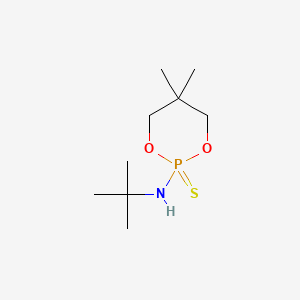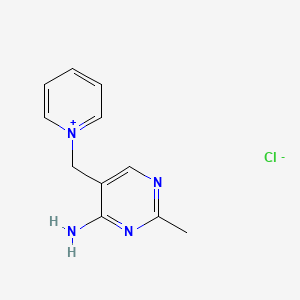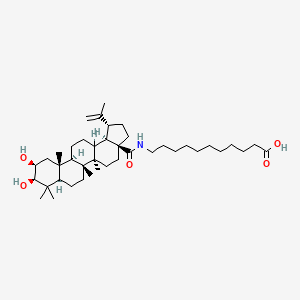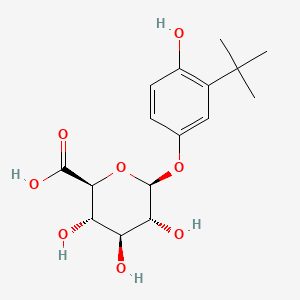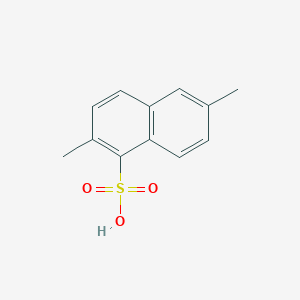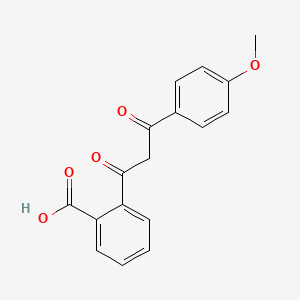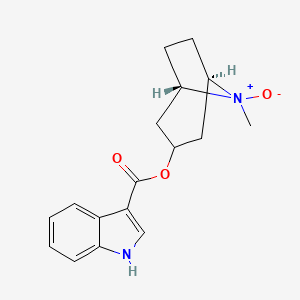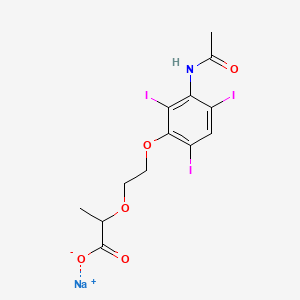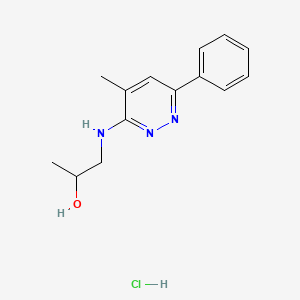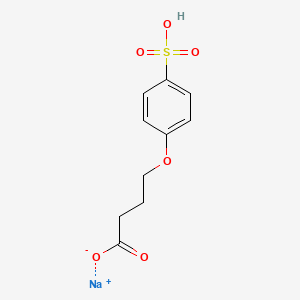
Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- is a complex organic compound with a unique structure that combines a nitrophenyl group and a xylopyranosyloxy group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-hydroxyphenyl-alpha-D-xylopyranoside in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the xylopyranosyloxy group can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 4-nitro-: Similar structure but lacks the xylopyranosyloxy group.
4-Nitrophenyl phenyl ketone: Similar core structure but without the xylopyranosyloxy group.
4-Aminophenyl phenyl ketone: Similar structure with an amino group instead of a nitro group.
Uniqueness
Methanone, (4-nitrophenyl)(4-(alpha-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both the nitrophenyl and xylopyranosyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
147029-72-9 |
|---|---|
Molecular Formula |
C18H17NO8 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-7-3-11(4-8-13)15(21)10-1-5-12(6-2-10)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18-/m1/s1 |
InChI Key |
NDSLOJPCFZVFLS-BZZMCLGOSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


